2-Ethylaniline

Overview

Description

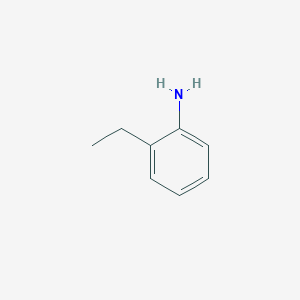

Chemical Identity: 2-Ethylaniline (CAS RN 578-54-1), also known as o-ethylaniline or 2-ethylbenzenamine, is an aromatic amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol . It is characterized by an ethyl group (-CH₂CH₃) substituted at the ortho position of the benzene ring relative to the amino group (-NH₂).

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylaniline can be synthesized through several methods:

Nitration and Reduction: One common method involves the nitration of ethylbenzene to form 2-nitroethylbenzene, followed by reduction to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the nitration and reduction route due to its cost-effectiveness and scalability. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

2-Ethylaniline can undergo further reduction under hydrogenation conditions. For example, in the presence of palladium or platinum catalysts, it is reduced to ethylcyclohexylamine, a saturated cyclohexane derivative. This reaction is typically performed under high-pressure hydrogen (1.0–2.0 MPa) and elevated temperatures (150–200°C) .

Reaction Conditions:

-

Catalyst: Pd/C or Pt/C

-

Temperature: 150–200°C

-

Pressure: 1.0–2.0 MPa H₂

-

Yield: High (quantitative in optimized industrial processes)

Oxidation Reactions

Oxidation of this compound produces quinones or nitroso derivatives. Key oxidizing agents include:

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 2-Ethylbenzoquinone | Aqueous H₂SO₄, 80°C | Moderate | |

| H₂O₂ | Nitroso derivatives | Ethanol, RT | Low |

Additionally, oxidative polymerization with ammonium persulfate ((NH₄)₂S₂O₈) in acidic media yields conductive poly(this compound) . This polymer exhibits enhanced solubility in organic solvents (e.g., N-methylpyrrolidone at 200 mg/mL) .

Halogenation and Substitution Reactions

This compound undergoes electrophilic aromatic substitution (EAS) at the ortho and para positions. Notable reactions include:

Chlorination/Bromination

Under free halogenation (Cl₂ or Br₂), it forms haloacetonitriles and trihalomethanes as disinfection byproducts (DBPs) :

| Halogen | Major Product | Yield (%) | Conditions |

|---|---|---|---|

| Cl₂ | Dichloroacetonitrile | 1.6–2.3 | pH 7, 25°C, 24h |

| Br₂ | Dibromoacetonitrile | 6.5 | pH 7, 25°C, 24h |

-

Initial ring halogenation → Chloro-/bromo-2-ethylaniline

-

Hydroxylation → (Halo)hydroxyaniline

-

Oxidation → Benzoquinone imine intermediates

-

Ring cleavage → Haloacetonitriles and carboxylic acids

Acid-Base Reactions

The amino group (-NH₂) reacts with acids to form water-soluble salts :

Key Features:

Condensation Reactions

This compound condenses with carbonyl compounds to form Schiff bases. For example, refluxing with 2-ethoxy-1-naphthaldehyde in ethanol yields (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline :

Reaction Conditions:

Polymerization Reactions

Oxidative polymerization using ammonium persulfate produces poly(this compound) (E-PANI), a process enhanced by surfactants like SDS or Triton-X 100 . The polymer exhibits:

Thermal Decomposition

At elevated temperatures (>300°C), this compound decomposes into:

Scientific Research Applications

Chemistry

2-Ethylaniline serves as a crucial building block in organic synthesis. It is widely used in the production of:

- Dyes: It acts as an intermediate in synthesizing various dyes, including bromoanthraquinones .

- Polymers: It is involved in synthesizing polyaniline derivatives, which are conductive polymers with applications in sensors and electronic devices .

Biology

Research indicates potential biological activities of this compound, particularly its interactions with enzymes and receptors. Studies have explored its antibacterial properties, demonstrating activity against Gram-negative bacteria when modified into di-2-ethylaniline phosphate .

Medicine

In pharmaceuticals, this compound is used as an intermediate for developing drugs with amine functionalities. Its derivatives have been investigated for drug delivery systems, such as conductive hydrogels for controlled release applications .

Industry

The compound finds extensive use in:

- Agrochemicals: Serving as an intermediate in the synthesis of pesticides.

- Rubber Chemicals: Used in producing rubber accelerators and stabilizers.

- Other Industrial Products: Its versatility extends to various chemical products utilized in different sectors .

Case Studies

Mechanism of Action

The mechanism of action of 2-ethylaniline depends on its specific application. In chemical reactions, the amino group on the benzene ring acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Physical and Chemical Properties :

- Appearance : Clear yellow to red-brown liquid that darkens upon air exposure .

- Solubility: Insoluble in water but miscible with organic solvents like ethanol and ether .

- Flash Point : 185°F (85°C), indicating moderate flammability .

- Hazards : Classified as toxic (H301, H311, H331) and flammable (H227) under GHS. It causes skin/eye irritation and organ damage upon prolonged exposure .

Comparison with Structurally Similar Compounds

Substituted Anilines: Ethyl vs. Methyl Groups

2-Ethylaniline vs. 2-Methylaniline

Key Difference : The ethyl group in this compound increases molecular weight and hydrophobicity compared to 2-methylaniline, influencing its solubility and reactivity in organic syntheses .

This compound vs. 4-Ethylaniline

Key Difference: Substituent position significantly affects reactivity. The ortho-ethyl group in this compound sterically hinders reactions near the amino group, whereas 4-ethylaniline’s para substitution allows more predictable reactivity .

Dimethyl-Substituted Anilines

This compound vs. 2,5-Dimethylaniline

Key Difference : Despite identical molecular weights, 2,5-dimethylaniline’s lower boiling point reflects weaker intermolecular forces (two methyl groups vs. one ethyl group). Both are toxic, but this compound’s applications are more industrially diversified .

Alkyl Chain Length Variations

This compound vs. 2-Propylaniline

| Property | This compound | 2-Propylaniline |

|---|---|---|

| Alkyl Group | -CH₂CH₃ | -CH₂CH₂CH₃ |

| Hydrophobicity | Moderate | Higher |

| Retention Time (HPLC) | 83 µg/mL | Not reported |

Key Difference : Increasing alkyl chain length (ethyl → propyl) enhances hydrophobicity, which could improve lipid solubility in pharmaceutical applications but complicates aqueous-phase reactions .

Biological Activity

2-Ethylaniline is an aromatic amine with significant biological activity, particularly in the fields of pharmacology and toxicology. This compound has been studied for its antibacterial properties, potential use in drug development, and its interactions with various biological systems. Below is a comprehensive review of its biological activities, supported by data tables and relevant case studies.

This compound (CHN) is characterized by:

- Molecular Weight : 149.22 g/mol

- Boiling Point : 217 °C

- Solubility : Soluble in organic solvents, slightly soluble in water.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of this compound, particularly di-2-ethylaniline phosphate. This compound demonstrated significant antibacterial activity against various Gram-negative bacteria.

Table 1: Antibacterial Activity of Di-2-Ethylaniline Phosphate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

| Salmonella typhimurium | 0.3 mg/mL |

The study indicated that di-2-ethylaniline phosphate exhibited a high potency against the tested strains, suggesting potential applications in developing new antibacterial agents .

2. Anticancer Potential

Research has also explored the anticancer properties of this compound derivatives. For instance, certain Schiff bases derived from this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity of Schiff Bases

A study synthesized various Schiff bases from this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that some derivatives exhibited IC values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Table 2: Cytotoxicity of Schiff Bases Derived from this compound

| Compound Name | IC (µM) | Cell Line Tested |

|---|---|---|

| Schiff Base A | 15 | MCF-7 (Breast Cancer) |

| Schiff Base B | 25 | HeLa (Cervical Cancer) |

| Schiff Base C | 30 | A549 (Lung Cancer) |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their biological activities. Modifications on the aniline ring can significantly affect their pharmacological profiles.

Key Findings:

- Substituents on the aromatic ring can enhance or diminish antibacterial and anticancer activity.

- Alkyl chain length influences solubility and bioavailability.

Toxicological Aspects

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Studies have indicated that exposure to high concentrations can lead to adverse effects, including skin irritation and potential carcinogenicity.

Table 3: Toxicological Data of this compound

| Endpoint | Value |

|---|---|

| LD (oral, rat) | 200 mg/kg |

| Skin Irritation (rabbit) | Moderate |

| Mutagenicity | Positive in vitro |

Properties

IUPAC Name |

2-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-7-5-3-4-6-8(7)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVBIWIRCKMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | 2-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116267-92-6 | |

| Record name | Benzenamine, 2-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116267-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0042242 | |

| Record name | 2-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylaniline appears as a brown liquid. Insoluble in water and less dense than water. Hence floats on water. May irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Brown liquid; [Hawley] Red or orange liquid; [MSDSonline] | |

| Record name | 2-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

209.65 °C | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (NFPA, 2010), 85 °C, 185 °F (85 °C) (OPEN CUP) | |

| Record name | 2-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol and toluene; insoluble in water, Slightly soluble in chloroform and water; very soluble in ethanol and ethyl ether | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.982 @ 20 °C | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.17 [mmHg], 0.170 mm Hg | |

| Record name | 2-Ethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown liquid | |

CAS No. |

578-54-1 | |

| Record name | 2-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR557N47K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-46.5 °C | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.